1-(4-Ethoxypyridin-3-yl)ethanone
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Overview
Description
1-(4-Ethoxypyridin-3-yl)ethanone is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, characterized by an ethanone group attached to the 4-ethoxypyridin-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxypyridin-3-yl)ethanone typically involves the reaction of 4-ethoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-Ethoxypyridin-3-yl)acetic acid.
Reduction: 1-(4-Ethoxypyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethoxypyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxypyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanone group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
1-(3-Pyridinyl)ethanone: Similar structure but lacks the ethoxy group.
1-(4-Methoxypyridin-3-yl)ethanone: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Hydroxypyridin-3-yl)ethanone: Similar structure with a hydroxyl group instead of an ethoxy group.
Uniqueness: 1-(4-Ethoxypyridin-3-yl)ethanone is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(4-ethoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9-4-5-10-6-8(9)7(2)11/h4-6H,3H2,1-2H3 |
InChI Key |
DUOPWGUJMKALGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NC=C1)C(=O)C |
Origin of Product |
United States |
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